6,8-dibromo-2-methylquinolin-3-amine
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Overview
Description
6,8-dibromo-2-methylquinolin-3-amine: is a quinoline derivative characterized by the presence of bromine atoms at the 6th and 8th positions, a methyl group at the 2nd position, and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dibromo-2-methylquinolin-3-amine typically involves the bromination of 2-methylquinolin-3-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 6th and 8th positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,8-dibromo-2-methylquinolin-3-amine can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 6,8-dibromo-2-methylquinolin-3-amine is used as a building block in the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: It can be used as a probe to investigate enzyme activities and protein interactions .
Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial, antiviral, and anticancer properties. They are also investigated for their potential as therapeutic agents in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It may also interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- 6-chloro-3-((Z)-(3-oxobenzofuran-2(3H)-ylidene)methyl)quinolin-2(1H)-one
- 1-allyl-3-((Z)-(4,6-dihydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-6-methylquinolin-2(1H)-one
- 3-((2-chloro-5-methylquinolin-3-yl)methyl)quinazolin-4(3H)-one
Uniqueness: 6,8-dibromo-2-methylquinolin-3-amine is unique due to the presence of bromine atoms at the 6th and 8th positions, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry. Additionally, the specific substitution pattern on the quinoline ring can affect its interaction with biological targets, potentially leading to unique pharmacological properties .
Biological Activity
6,8-Dibromo-2-methylquinolin-3-amine is a quinoline derivative notable for its unique structural features, including bromine substitutions at the 6th and 8th positions and a methyl group at the 2nd position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where quinoline derivatives are frequently explored for their therapeutic properties.
The compound is characterized by the following molecular formula:
- Molecular Formula: C10H8Br2N2
- CAS Number: 881668-95-7
The presence of bromine atoms significantly influences its chemical reactivity and biological interactions, making it a versatile candidate for various applications in drug development and synthesis.
This compound interacts with specific molecular targets within biological systems. Its mechanism of action primarily involves:
- Enzyme Inhibition: The compound can inhibit various enzymes by binding to active or allosteric sites, altering enzyme conformation and function.
- Receptor Interaction: It may modulate signal transduction pathways by interacting with cellular receptors, thereby affecting cellular responses.
Biological Activities
Research has identified several biological activities associated with this compound:
Anticancer Activity
Studies indicate that quinoline derivatives possess significant anticancer properties. For instance, a related compound demonstrated IC50 values against various cancer cell lines:
- MCF-7 (breast cancer): IC50 = 0.7 μM
- HepG2 (liver cancer): IC50 = 18.3 μM
These values suggest that compounds within this class can effectively inhibit cancer cell proliferation, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have shown that certain analogs exhibit significant antibacterial activity against strains such as Staphylococcus aureus. The presence of bromine enhances the antimicrobial potency due to increased lipophilicity and interaction with bacterial membranes .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |
---|---|---|---|
6-chloroquinoline | Structure | 22.8 μM (MCF-7) | Moderate |
2-methylquinoline | Structure | 30.0 μM (HepG2) | Weak |
This compound | Structure | 0.7 μM (MCF-7) | Significant |
This table illustrates that this compound exhibits superior anticancer activity compared to its analogs.
Case Studies
Recent research has highlighted the potential of quinoline derivatives in clinical applications. A study focusing on a library of synthesized quinoline compounds found that those with bromine substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to non-brominated counterparts.
Example Case Study: Quinoline Derivatives in Cancer Therapy
A systematic evaluation was conducted on various quinoline derivatives, including this compound. The findings indicated that:
- Selectivity: Brominated compounds selectively targeted cancer cells while sparing normal cells.
- Mechanism Insights: Molecular docking studies revealed strong binding affinities to thymidylate synthase, a crucial enzyme in DNA synthesis.
Properties
CAS No. |
881668-95-7 |
---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.99 g/mol |
IUPAC Name |
6,8-dibromo-2-methylquinolin-3-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-9(13)3-6-2-7(11)4-8(12)10(6)14-5/h2-4H,13H2,1H3 |
InChI Key |
MSYCFHHIMHYTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1N)Br)Br |
Purity |
95 |
Origin of Product |
United States |
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